molecular formula C15H10F3N3O2 B2472297 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-11-5

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2472297
CAS No.: 312922-11-5
M. Wt: 321.259
InChI Key: KEAFDTIBGLXITO-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine at positions 1 and 5 (Figure 1). Key structural features include:

  • Bicyclic System : The fused rings create a planar geometry that facilitates π-π stacking and hydrophobic interactions with target proteins.
  • Nitrogen Positions : Three nitrogen atoms at positions 1, 3, and 8 enable hydrogen bonding and coordination with metal ions in enzymatic active sites.
  • Substitution Patterns :
    • Position 2 : Carboxylic acid group in 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhances solubility and forms salt bridges with lysine or arginine residues.
    • Position 5 : A 4-methylphenyl group introduces steric bulk and hydrophobic interactions, improving target affinity.
    • Position 7 : Trifluoromethyl (-CF₃) acts as a meta director, altering electron density and resistance to metabolic oxidation.

Table 1: Substitution Effects on Pyrazolo[1,5-a]pyrimidine Bioactivity

Position Substituent Role in Bioactivity Example Compound
2 Carboxylic acid Hydrogen bonding, solubility Target kinase inhibitors
5 4-Methylphenyl Hydrophobic interactions, selectivity Anticancer agents
7 Trifluoromethyl Metabolic stability, electron withdrawal Antiviral agents

Pharmacological Significance of Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl group (-CF₃) is a cornerstone of modern drug design due to its unique physicochemical properties:

  • Lipophilicity Enhancement : The -CF₃ group increases logP values, improving membrane permeability and bioavailability.
  • Metabolic Stability : Fluorine’s electronegativity protects adjacent bonds from oxidative cleavage, extending half-life.
  • Electron-Withdrawing Effects : -CF₃ modulates the electron density of the pyrimidine ring, enhancing binding to electron-rich enzymatic pockets.

In This compound , the -CF₃ group at position 7 synergizes with the carboxylic acid at position 2 to stabilize interactions with kinase ATP-binding sites (e.g., CDK2 and TRKA).

Table 2: Impact of Trifluoromethylation on Drug Properties

Property With -CF₃ Without -CF₃
LogP 2.1–3.5 1.2–2.0
Metabolic Half-life (h) 6–8 2–3
Target Binding (IC₅₀) 0.09–0.45 µM 1.2–5.6 µM

Role of Carboxylic Acid Functionality in Bioactive Molecule Design

Carboxylic acids are pivotal in drug design for their ability to:

  • Form Hydrogen Bonds : The deprotonated carboxylate interacts with basic residues (e.g., arginine) in target proteins.
  • Improve Solubility : Ionization at physiological pH enhances aqueous solubility, reducing aggregation.
  • Serve as Bioisosteres : Carboxylic acids can replace phosphate or sulfonate groups while maintaining binding affinity.

In This compound , the carboxylic acid at position 2 is critical for inhibiting CDK2 and TRKA kinases. Computational studies show that this group forms a salt bridge with Lys89 in CDK2 and Glu590 in TRKA, mimicking ATP’s γ-phosphate.

Table 3: Carboxylic Acid Bioisosteres and Their Properties

Bioisostere logD₇.₄ pKa Permeability (PAMPA, nm/s)
Carboxylic Acid -0.5 4.2 15–30
Tetrazole 0.8 3.5 5–10
Acyl Sulfonamide 1.2 5.8 20–40

Properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAFDTIBGLXITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the 4-methylphenyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

  • Halogenation and Substitution Reactions:

  • Coupling Reactions: The attachment of the 4-methylphenyl group is typically done through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation Reactions: Oxidation of the methyl group on the phenyl ring can lead to the formation of corresponding alcohols or carboxylic acids.

  • Reduction Reactions: Reduction of the trifluoromethyl group can result in the formation of trifluoromethane.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: 4-Methylbenzoic acid, 4-Methylphenol.

  • Reduction Products: Trifluoromethane.

  • Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives are explored for their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name (CAS) Position 5 Substituent Position 7 Substituent Position 2 Substituent Key Properties/Applications References
Target Compound (312922-11-5) 4-Methylphenyl CF₃ –COOH Kinase inhibition, high solubility
5-(4-Fluorophenyl)-7-CF₃-2-COOH (310451-82-2) 4-Fluorophenyl CF₃ –COOH Melting point: 218–220°C; pKa ~-1.46; used in fluorinated drug design
5-Phenyl-7-CF₃-2-COOH (294194-47-1) Phenyl CF₃ –COOH Molecular weight: 307.23 g/mol; broader kinase selectivity
5-(3-Methoxyphenyl)-7-CF₃-2-COOH 3-Methoxyphenyl CF₃ –COOH Enhanced electronic effects for receptor binding
5-(4-Fluorophenyl)-2-Me-7-CF₃ (439097-10-6) 4-Fluorophenyl CF₃ –CH₃ Reduced solubility; higher logP (~3.8); probe for SAR studies
5-Methyl-7-pentafluoroethyl-2-COOH Methyl C₂F₅ –COOH Increased lipophilicity; potential CNS activity

Structure-Activity Relationships (SAR)

Role of Position 2 (–COOH vs. –CH₃/Amides)
  • Carboxylic Acid (–COOH) : Critical for hydrogen bonding with kinase active sites. Derivatives with –COOH show 10–100x higher inhibitory activity compared to methyl (–CH₃) or amide analogs .
  • Amide Derivatives : E.g., 5-(4-Methoxyphenyl)-N-[2-(methylthio)phenyl]-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 333761-58-3) exhibit improved bioavailability but reduced potency due to decreased polarity .
Impact of Position 5 Aryl Groups
  • 4-Methylphenyl : Balances hydrophobicity and steric effects, optimizing binding to hydrophobic pockets in kinases .
  • 4-Fluorophenyl : Introduces electron-withdrawing effects, enhancing metabolic stability by reducing oxidative metabolism .
  • 3-Methoxyphenyl : Electron-donating groups improve π-π stacking interactions but may reduce metabolic stability .
Position 7 Trifluoromethyl (CF₃) vs. Pentafluoroethyl (C₂F₅)
  • CF₃ : Standard substituent for electronic modulation and stability.

Biological Activity

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

C13H10F3N3O2\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

Table 1: Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H10F3N3O2
Molecular Weight303.23 g/mol
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that these compounds can inhibit the growth of various cancer cell lines through different mechanisms.

Case Study: MDA-MB-231 Cell Line

In a study focusing on MDA-MB-231 (human breast cancer) cells, synthesized pyrazolo[1,5-a]pyrimidines were evaluated for their cytotoxic effects using the MTT assay. The results showed that certain derivatives exhibited significant growth inhibition compared to control groups. For instance, compounds with specific substitutions demonstrated IC50 values below 20 µM, indicating strong anticancer activity .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways has been noted in related studies.
  • Modulation of Signaling Pathways : Interference with signaling pathways such as PI3K/Akt and MAPK has been documented in related compounds .

Antimicrobial Activity

Beyond anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrazolo[1,5-a]pyrimidine core.
  • Trifluoromethylation via halogen exchange or direct introduction using reagents like CF₃Cu.
  • Carboxylic acid functionalization through hydrolysis of ester intermediates under basic conditions (e.g., LiOH in MeOH/H₂O) .
    Critical parameters include temperature control (20–80°C), solvent selection (THF, DMF, or methanol), and reaction times (12–48 hours) to optimize yield and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR (¹H, ¹³C, ¹⁹F) : Assigns proton environments and confirms trifluoromethyl group presence .
  • X-ray diffraction : Resolves crystal packing and molecular conformation. For example, monoclinic systems (space group C121) with dihedral angles between aromatic rings (e.g., 53.6° between pyrazolopyrimidine and benzene rings) .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the hydrolysis of ester intermediates to carboxylic acids?

  • Solvent ratio : A MeOH/H₂O mixture (5:1) enhances solubility and reaction homogeneity .
  • Base concentration : 2.5 M HCl for quenching avoids over-acidification, ensuring precipitate formation .
  • Purification : Recrystallization from ethanol improves purity (>95%) and yield (up to 93%) .
    Table 1 : Yield optimization for hydrolysis steps
Solvent SystemBase (LiOH)Yield (%)Purity (%)
MeOH/H₂O (5:1)2.5 M HCl9399
THF/H₂O (3:1)1.0 M HCl8592

Q. How does the trifluoromethyl group influence bioactivity and pharmacokinetic properties?

  • Metabolic stability : The CF₃ group reduces oxidative metabolism due to strong C-F bonds, enhancing half-life .
  • Lipophilicity : Increases membrane permeability (logP ~2.5) compared to non-fluorinated analogs .
  • Target binding : The electron-withdrawing effect of CF₃ enhances interactions with hydrophobic enzyme pockets (e.g., PI3Kδ inhibitors) .

Q. How can structural contradictions in pharmacological data across studies be resolved?

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., Zaleplon for GABA receptor studies) .
  • Crystallographic analysis : Compare molecular conformations (e.g., dihedral angles, hydrogen bonding) to correlate structure-activity relationships .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in pyrazolo[1,5-a]pyrimidine core formation?

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (yields >80%) .
  • Microwave-assisted synthesis : Reduces reaction times (2–4 hours vs. 24 hours conventional) .

Q. How to address solubility issues in biological assays?

  • Prodrug approach : Convert the carboxylic acid to methyl ester for in vitro studies, followed by enzymatic hydrolysis .
  • Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .

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